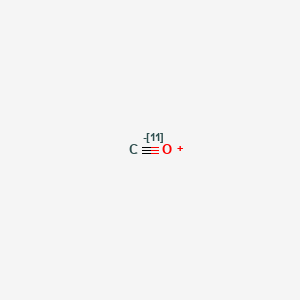

Carbon monoxide C 11

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10456-04-9 |

|---|---|

Molecular Formula |

CO |

Molecular Weight |

27.011 g/mol |

IUPAC Name |

(111C)methylidyneoxidanium |

InChI |

InChI=1S/CO/c1-2/i1-1 |

InChI Key |

UGFAIRIUMAVXCW-BJUDXGSMSA-N |

Isomeric SMILES |

[11C-]#[O+] |

Canonical SMILES |

[C-]#[O+] |

Origin of Product |

United States |

Radionuclide Production and Precursor Synthesis of 11c Co

High-Temperature Reduction Systems (e.g., Molybdenum, Zinc, Activated Charcoal Ovens)

Gas-phase reduction at high temperatures is the most established and widely used method for producing [¹¹C]CO. nih.govnih.gov This technique involves passing the cyclotron-produced [¹¹C]CO₂ through a heated column containing a reducing agent.

Molybdenum Ovens: Molybdenum (Mo) is a commonly used reductant, requiring a high temperature of approximately 850°C for efficient conversion. nih.govsemanticscholar.org The molybdenum method is favored for its reproducibility and the high yields of [¹¹C]CO it can produce, often up to 70-80%. nih.govsemanticscholar.org The high melting point of molybdenum also prevents issues with the catalyst melting during the process. semanticscholar.org

Zinc Ovens: Zinc (Zn) is another effective reducing agent, operating at a lower temperature of around 400°C. nih.govnih.gov While capable of producing near-quantitative yields, the zinc method can suffer from a lack of reproducibility. sci-hub.box This is partly because the optimal reduction temperature is close to the melting point of zinc (420°C), risking deactivation of the column. nih.govsci-hub.box Furthermore, the zinc surface can be rapidly deactivated by oxidation. nih.gov To overcome some of these limitations, methods using zinc supported on fused silica particles have been developed, allowing for higher operating temperatures (e.g., 485°C) and improving reproducibility. sci-hub.box

Activated Charcoal Ovens: Activated charcoal can also be used as a reducing agent. nih.gov However, this method is now largely considered obsolete for the production of high molar activity [¹¹C]CO required for most PET applications. nih.gov

| Reduction System | Operating Temperature | Typical Yield | Advantages | Disadvantages |

| Molybdenum | ~850°C nih.govsemanticscholar.org | Up to 70-80% nih.govsemanticscholar.org | High reproducibility, high melting point. nih.govsemanticscholar.org | Requires very high temperatures. |

| Zinc | ~400°C nih.govnih.gov | Up to 96% sci-hub.box | High potential yield. sci-hub.box | Reproducibility issues, risk of melting. nih.govsci-hub.box |

| Activated Charcoal | High Temperature | Low | Simple reductant. | Low molar activity, largely obsolete. nih.gov |

Electrochemical Conversion Methods

An alternative to high-temperature reduction is the electrochemical conversion of [¹¹C]CO₂ to [¹¹C]CO. This approach offers the advantage of operating under mild conditions. nih.govrsc.org One developed methodology utilizes Ni(cyclam) and Zn(cyclen) complexes as electrocatalysts. nih.govrsc.orgnih.gov While this technique demonstrates the feasibility of electrochemical conversion, the reported yields of [¹¹C]CO are relatively low, around 10%. nih.govrsc.org Further development is needed for this method to become a widespread alternative to the established high-temperature systems.

Gas Handling and Purification Techniques for [¹¹C]CO

Proper handling and purification of the gases involved are critical to ensure high-quality [¹¹C]CO for radiolabeling.

Purification of [¹¹C]CO₂ Prior to Reduction

Before the reduction of [¹¹C]CO₂ to [¹¹C]CO, it is often beneficial to purify and concentrate the [¹¹C]CO₂. nih.gov This pre-purification step helps to remove any impurities from the target gas that could interfere with the reduction process, such as traces of oxygen or NOx species, which can deactivate the reducing agent, particularly in zinc-based systems. nih.govsci-hub.box

One common method for purification is to trap the [¹¹C]CO₂ on a molecular sieve at room temperature. sci-hub.box The trapped [¹¹C]CO₂ can then be released by heating the sieve, allowing for its controlled delivery to the reduction column. sci-hub.box This trapping and release process not only purifies the [¹¹C]CO₂ but also allows for its pre-concentration, which can improve the efficiency of the subsequent reduction reaction. nih.gov

Trapping and Concentration of [¹¹C]CO (e.g., Silica Columns, Liquid Nitrogen)

Due to its gaseous nature and often low concentration, the produced [¹¹C]CO must be efficiently trapped and concentrated before its use in subsequent radiolabeling reactions. A widely adopted and effective technique involves the use of a silica gel trap immersed in liquid nitrogen.

As the gas stream containing [¹¹C]CO passes through the cooled silica column, the [¹¹C]CO is effectively adsorbed onto the silica surface. This method allows for the concentration of the radionuclide into a small, well-defined volume. Once trapping is complete, the liquid nitrogen is removed, and the silica trap is allowed to warm. This releases the concentrated [¹¹C]CO as a bolus, ready for transfer to the reaction vessel. This cryo-trapping technique is a crucial step in ensuring high radiochemical yields in the subsequent carbonylation reactions.

Advanced Transfer and Confinement Methodologies (e.g., Xenon Carrier, Ionic Liquids, Loop Systems)

Innovations in transfer and confinement techniques have been pivotal in improving the efficiency and reliability of [¹¹C]CO-based radiolabeling. These advanced methodologies address challenges such as the low solubility of CO in common organic solvents and the need for precise delivery to the reaction mixture.

Xenon Carrier Gas: A significant advancement has been the use of xenon as a carrier gas for transferring [¹¹C]CO. Xenon is highly soluble in many organic solvents, which facilitates the efficient delivery of the gaseous [¹¹C]CO into the liquid phase of the reaction mixture without causing a significant pressure buildup in the reaction vessel. This technique enhances the trapping efficiency of [¹¹C]CO within the reaction medium.

Ionic Liquids: The low solubility of carbon monoxide in conventional organic solvents presents a major hurdle in ¹¹C-carbonylation reactions. To address this, specific ionic liquids have been investigated for their ability to capture and concentrate [¹¹C]CO. One such example is tributyl(ethyl)phosphonium oxopentenolate ([P4442][Pen]), which has been shown to effectively fix [¹¹C]CO. The use of this ionic liquid significantly improves the trapping efficiency of [¹¹C]CO in the reaction mixture, leading to higher radiochemical conversions compared to reactions performed without the ionic liquid.

Loop Systems: "In-loop" carbonylation has emerged as a highly efficient method for performing [¹¹C]CO reactions. In this system, the reagents for the carbonylation reaction are pre-loaded into a high-performance liquid chromatography (HPLC) loop. The trapped and concentrated [¹¹C]CO is then released from the silica trap and passed through this loop. The sealed loop serves as a microreactor where the carbonylation takes place at room temperature and ambient pressure. This methodology offers excellent control over the reaction conditions and minimizes the loss of the precious radionuclide.

Automation of [¹¹C]CO Production Modules

The short half-life of Carbon-11 (B1219553) (20.4 minutes) necessitates rapid and highly reproducible production and synthesis processes. Consequently, the automation of [¹¹C]CO production has been a key area of development. Commercially available radiosynthesis modules, such as the GE TracerLab FX series, have been successfully adapted for the fully automated production of [¹¹C]CO and subsequent ¹¹C-carbonylation reactions.

These automated modules integrate the entire process, from the reduction of [¹¹C]CO₂, trapping and concentration of [¹¹C]CO, to the delivery of the radionuclide to the reaction vessel or loop system. The automation ensures consistent and reliable production of [¹¹C]CO, which is crucial for both routine clinical production of PET radiopharmaceuticals and for research and development of new tracers. The use of these commercially available and widely used modules facilitates the implementation of Good Manufacturing Practice (GMP) for the production of radiopharmaceuticals.

| Automated Module | Key Features |

| GE TracerLab FX Series | Fully automated process from [¹¹C]CO₂ to [¹¹C]CO, integrated trapping and delivery, suitable for GMP production. |

Advanced Radiochemical Synthesis with 11c Co: 11c Carbonylation Chemistry

Mechanistic Pathways of [¹¹C]CO Incorporation

The reactivity of [¹¹C]CO in radiochemical synthesis is primarily harnessed through transition metal-catalyzed carbonylation reactions. These processes typically involve the insertion of CO into a metal-carbon bond, followed by reaction with a nucleophile diva-portal.orgresearchgate.netscielo.brresearchgate.netrsc.org.

Transition Metal-Catalyzed ¹¹C-Carbonylation Mechanisms

Transition metal catalysts, most notably palladium, play a pivotal role in facilitating the carbonylation of various organic substrates with [¹¹C]CO. A common catalytic cycle for palladium-mediated carbonylation of aryl halides involves several key steps:

Oxidative Addition: A Pd(0) species undergoes oxidative addition into the aryl halide (or pseudohalide) bond, forming an aryl-palladium(II) complex diva-portal.orgscielo.brresearchgate.netrsc.org.

CO Coordination and Migratory Insertion: The aryl-palladium(II) complex coordinates with [¹¹C]CO, followed by migratory insertion of the carbonyl group into the aryl-palladium bond. This generates an acyl-palladium(II) intermediate diva-portal.orgscielo.brresearchgate.netrsc.org.

Nucleophilic Attack: The acyl-palladium(II) intermediate is susceptible to nucleophilic attack by amines, alcohols, or water, leading to the formation of the corresponding amide, ester, or carboxylic acid, respectively. This step is often followed by reductive elimination, regenerating the Pd(0) catalyst diva-portal.orgresearchgate.netscielo.brrsc.org.

Recent advancements have also explored mechanisms involving single-electron transfer (SET) mediated by copper catalysts, which can generate radical intermediates that subsequently undergo carbonylation. These pathways offer alternative routes, particularly for less reactive substrates or under milder conditions nih.govsci-hub.sechemrxiv.org.

Electrophilic Aroyl-DMAP-Salts Intermediates in ¹¹C-Aminocarbonylation

A significant development in ¹¹C-aminocarbonylation is the use of electrophilic aroyl-dimethylaminopyridinium (aroyl-DMAP) salts as reactive intermediates capes.gov.brresearchgate.netacs.orgresearchgate.net. In palladium-catalyzed reactions, aryl halides react with [¹¹C]CO and 4-dimethylaminopyridine (B28879) (DMAP) to form these highly electrophilic aroyl-DMAP salts in situ. These intermediates readily acylate amine precursors, providing a facile route to ¹¹C-labeled primary benzamides capes.gov.brresearchgate.netacs.orgresearchgate.net. The formation of these salts is thought to be facilitated by the steric strain and stabilization provided by specific ligands, such as Xantphos, which also aids in the oxidative addition of challenging aryl chloride bonds acs.orgresearchgate.net.

Catalyst and Ligand System Development for [¹¹C]CO Reactions

The efficiency and scope of [¹¹C]CO carbonylation reactions are heavily influenced by the choice of catalyst and ligand systems. Significant efforts have been dedicated to developing robust and versatile systems that overcome the inherent challenges of handling [¹¹C]CO, such as its low solubility and high dilution diva-portal.orgresearchgate.netacs.org.

Palladium-Mediated Carbonylations

Palladium catalysis remains the cornerstone of [¹¹C]CO chemistry. Various palladium sources and ligands have been investigated to optimize reaction conditions for different substrates and nucleophiles.

Catalysts: Common palladium precursors include Pd(dba)₂, Pd(OAc)₂, Pd₂(π-cinnamyl)Cl₂, and Pd(PPh₃)₄ diva-portal.orgresearchgate.netscielo.bracs.orgresearchgate.netacs.orgliv.ac.uk. These catalysts, in conjunction with appropriate ligands, enable carbonylative coupling reactions with aryl halides, triflates, and even less reactive aryl chlorides researchgate.netscielo.bracs.orgresearchgate.netacs.orgliv.ac.uk.

Reaction Scope and Yields: Palladium-mediated carbonylations have been successfully applied to synthesize a broad range of ¹¹C-labeled compounds. For instance, reactions with aryl iodides and bromides have yielded [¹¹C]acyl amidines in radiochemical yields (RCYs) of 60-79% acs.org. The synthesis of [¹¹C]N-benzylbenzamide using phenyl iodide and benzylamine (B48309) with Pd(dba)₂/Cu[Tp*] in THF yielded 67%, while [¹¹C]dibenzylurea was obtained in 47% diva-portal.org. Carbonylative Stille coupling using Pd(PPh₃)₄ has produced [¹¹C]ketones in yields of 62-83% diva-portal.org. More recently, the Pd–Xantphos system has demonstrated high efficiency, enabling the synthesis of various amides, esters, and carboxylic acids with yields ranging from 54-78% under ambient pressure diva-portal.orgnih.gov. The synthesis of [¹¹C]AZ13198083, a histamine (B1213489) type-3 receptor ligand, achieved impressive RCYs of 80-96% using this methodology nih.gov.

Table 1: Representative Palladium-Mediated [¹¹C]Carbonylation Reactions

| Reaction Product | Substrate Examples | Catalyst System | Yield (RCY) | Key Conditions | Citation |

| [¹¹C]N-benzylbenzamide | Phenyl iodide, Benzylamine | Pd-Xantphos | 71±6% | Xenon carrier, ambient pressure | acs.org |

| [¹¹C]Triclocarban | Triclocarban | Pd-Xantphos | 42±15% | Xenon carrier, ambient pressure | acs.org |

| [¹¹C]Methyl nicotinate (B505614) | Methyl nicotinate | Pd-Xantphos | 29±10% | Xenon carrier, ambient pressure | acs.org |

| [¹¹C]N-benzylbenzamide | Phenyl iodide, Benzylamine | Pd(dba)₂/Cu[Tp] | 67% | THF | diva-portal.org |

| [¹¹C]Dibenzylurea | Phenyl iodide, Benzylamine | Pd(dba)₂/Cu[Tp] | 47% | THF | diva-portal.org |

| [¹¹C]Ketones | Aryl halides | Pd(PPh₃)₄ | 62-83% | Carbonylative Stille coupling | diva-portal.org |

| [¹¹C]Amides, Esters, Acids | Various | Pd-Xantphos | 54-78% | Ambient pressure | diva-portal.orgnih.gov |

| [¹¹C]AZ13198083 | Aryl halide | Pd-Xantphos | 80-96% | Ambient pressure | nih.gov |

| [¹¹C]Acyl amidines | Aryl iodides/bromides | Pd₂(π-cinnamyl)Cl₂/Xantphos | 60-79% | Ambient pressure | acs.org |

| [¹¹C]Olaparib | Aryl halide | Pd-Xantphos | Moderate to excellent | Ambient pressure | nih.govresearchgate.net |

| [¹¹C]Ibrutinib | Aryl halide | Pd-Xantphos | 3.3-12.8% | "in-loop" synthesis, relative to [¹¹C]CO₂ | rsc.org |

Copper-Mediated and Other Metal Systems

Copper catalysis has also shown promise in [¹¹C]CO chemistry, particularly in enhancing the solubility of [¹¹C]CO and facilitating reactions via radical pathways. Copper(I) scorpionate complexes, for instance, have been employed to improve [¹¹C]CO solubility, enabling low-pressure, one-pot palladium-mediated carbonylations to form ¹¹C-labeled amides and ureas diva-portal.orgcapes.gov.brrsc.org. Furthermore, copper has been implicated in single-electron transfer (SET) mediated carbonylation reactions, which involve radical intermediates and can be driven by light nih.govsci-hub.sechemrxiv.org. Cobalt catalysis has also been explored for carbonylation reactions involving challenging C(sp²)–N bond cleavage, promoted by visible light nih.gov.

Table 2: Copper-Mediated [¹¹C]Carbonylation Applications

| Reaction Type | Catalyst System | Key Role | Product Examples | Citation |

| [¹¹C]Carbonylation | Cu[Tp*] | Improves [¹¹C]CO solubility | [¹¹C]Amides, [¹¹C]Ureas | diva-portal.org |

| SET-mediated Carbonylation | Copper | Facilitates radical pathways | Various carbonyls | nih.govsci-hub.se |

| C(sp²)–N Carbonylation | Cobalt | C(sp²)–N cleavage, visible light promo | Benzamides, Esters | nih.gov |

Novel Ligand Design (e.g., Xantphos)

The development of specialized ligands has been critical for advancing [¹¹C]CO carbonylation. Among these, Xantphos (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) has proven particularly effective diva-portal.orgnih.govresearchgate.netosti.govresearchgate.netacs.orgresearchgate.netacs.orgrsc.org. The bidentate nature and specific bite angle of Xantphos enable it to efficiently trap [¹¹C]CO, significantly improving its incorporation into reaction mixtures, often achieving near-quantitative trapping diva-portal.orgnih.govresearchgate.netresearchgate.netacs.orgrsc.org. This enhanced trapping efficiency, coupled with the catalytic activity of palladium complexes featuring Xantphos, has led to higher yields and broader substrate scope, including the use of less reactive aryl chlorides researchgate.netacs.orgresearchgate.netacs.org. The Pd–Xantphos system is often referred to as the "Xantphos-method" and is recognized as a breakthrough in ambient pressure [¹¹C]carbonylation chemistry nih.govresearchgate.net. Other ligands, such as P(t-Bu)₃, have also shown utility in preventing ligand scrambling and improving selectivity, particularly with electron-deficient aryl substrates nih.gov.

Table 3: Electrophilic Aroyl-DMAP Intermediates in [¹¹C]-Aminocarbonylation

| Reaction Type | Intermediate Type | Catalyst System | Substrate Examples | Yield (RCY) | Citation |

| [¹¹C]-Aminocarbonylation of Aryl Halides | [¹¹C]Aroyl-DMAP salts | Pd-Xantphos | Aryl halides | Moderate to excellent | capes.gov.brresearchgate.netacs.orgresearchgate.net |

| Synthesis of [¹¹C]Primary Benzamides | [¹¹C]Aroyl-DMAP salts | Pd-Xantphos | Aryl halides | Moderate to excellent | capes.gov.brresearchgate.netacs.orgresearchgate.net |

Compound List:

Carbon monoxide C 11 ([¹¹C]CO)

N-benzylbenzamide

Triclocarban

Methyl nicotinate

Dibenzylurea

Ketones

Amides

Esters

Carboxylic acids

Ureas

Carbamates

Acyl amidines

Olaparib

Ibrutinib

AZ13198083

Aroyl-DMAP salts

Synthesis of Diverse [11C]Carbonyl-Containing Compounds

[11C]CO is typically generated from cyclotron-produced [11C]CO2 through a reduction process, often involving heated metals like molybdenum or zinc researchgate.netnih.govdiva-portal.orgsnmjournals.orgnih.govresearchgate.net. This reactive [11C]CO is then employed in a range of palladium-catalyzed carbonylation reactions, offering efficient pathways to various carbonyl-containing functional groups.

[11C]Amides, [11C]Esters, and [11C]Carboxylic Acids

The synthesis of [11C]amides and [11C]esters is commonly achieved through palladium-catalyzed carbonylation reactions. These methods typically involve the reaction of [11C]CO with organic halides (such as aryl iodides) in the presence of amines for amides or alcohols for esters researchgate.netdiva-portal.orgsnmjournals.orgresearchgate.netki.senih.gov. For instance, [11C]N-benzylbenzamide has been synthesized from [11C]CO in high radiochemical yields and purity within approximately 10 minutes researchgate.net.

[11C]Carboxylic acids can be synthesized using [11C]CO via the carbonylation of organometallic reagents, including Grignard reagents or organostannanes researchgate.netresearchgate.netmdpi.com. Alternatively, direct fixation of [11C]CO2 with organometallic species or through copper-catalyzed carboxylation of (hetero)arylstannanes has also proven effective, yielding compounds like [11C]benzoic acid with good radiochemical yields nih.govacs.org.

[11C]Ureas and [11C]Carbamates

[11C]Ureas and [11C]carbamates are accessible through various [11C]CO-based strategies. Palladium-catalyzed reactions involving amines and isocyanates or amine precursors have been employed researchgate.netresearchgate.netosti.govfrontiersin.orgkcl.ac.uk. For example, symmetrical [11C]ureas have been synthesized with high radiochemical yields (RCY) using benzylamine and palladium catalysts researchgate.net.

Furthermore, pathways utilizing [11C]CO2 have been developed for the synthesis of [11C]ureas and [11C]carbamates, often proceeding via intermediate [11C]isocyanates. These methods, employing reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and Mitsunobu reagents, allow for the preparation of diverse urea (B33335) and carbamate (B1207046) derivatives in variable radiochemical yields within approximately 15 minutes snmjournals.orgresearchgate.net.

[11C]Ketones

The synthesis of [11C]ketones is typically achieved through palladium-catalyzed carbonylative coupling reactions. This approach involves the reaction of [11C]CO with organic halides and organometallic reagents, such as organostannanes researchgate.netsnmjournals.orgresearchgate.netrsc.org. Studies have reported the synthesis of [11C]ketones with decay-corrected radiochemical yields ranging from 25–50% within 30 minutes, starting from [11C]CO rsc.org.

[11C]Formamides

Recent advancements have enabled the synthesis of [11C]formamides directly from primary amines using [11C]CO2. This methodology involves the formation of an intermediate [11C]isocyanate, which is subsequently reduced to the [11C]formamide using agents like sodium borohydride (B1222165) researchgate.netnih.govkcl.ac.ukresearchgate.net. For example, [11C]benzyl formamide (B127407) has been synthesized with a radiochemical yield of 80% in 15 minutes researchgate.netnih.gov.

Table 1: Synthesis of Diverse [11C]Carbonyl-Containing Compounds using [11C]CO

| Compound Type | Precursor Type | Key Reagent/Catalyst | Typical Yield Range (RCY) | Typical Reaction Time | Citation(s) |

| [11C]Amides | Amines, Aryl Halides | Pd catalysts (e.g., Pd(dba)2/N-Xantphos) | 1–74% (based on [11C]CO) | ~5–10 min | researchgate.netdiva-portal.orgsnmjournals.orgresearchgate.netki.se |

| Primary Amines (via [11C]CO2) | BEMP, POCl3, NaBH4 | 48–80% | ~15 min | researchgate.netnih.govkcl.ac.ukresearchgate.net | |

| Boronic acids/esters + amines (via [11C]CO2) | Cu catalyst | ~1–12% | ~5–15 min | rsc.orgcdnsciencepub.com | |

| [11C]Esters | Alcohols, Aryl Halides | Pd catalysts | Good to excellent | ~5–10 min | snmjournals.orgresearchgate.netki.senih.gov |

| [11C]Carboxylic Acids | Organometallics (e.g., Stannanes) | Pd or Cu catalysts | 45–90% (decay-corrected, from [11C]CO2) | ~5–30 min | researchgate.netresearchgate.netnih.govmdpi.comacs.org |

| [11C]Ureas | Amines, Isocyanates | Pd catalysts | Up to 65% | ~5–10 min | researchgate.netnih.govresearchgate.netosti.govfrontiersin.orgkcl.ac.ukresearchgate.net |

| Primary Amines (via [11C]CO2) | DBU, Mitsunobu reagents | 7–99% (decay-corrected) | ~15 min | snmjournals.orgresearchgate.net | |

| [11C]Carbamates | Alcohols, Amines | Pd catalysts | Good | ~5–10 min | researchgate.netresearchgate.netosti.govfrontiersin.orgkcl.ac.uk |

| Alcohols/Amines (via [11C]CO2) | DBU | 7–99% (decay-corrected) | ~15 min | snmjournals.orgresearchgate.netnih.gov | |

| [11C]Ketones | Organic Halides, Organometallics | Pd catalysts | 25–50% (decay-corrected) | ~30 min | researchgate.netsnmjournals.orgresearchgate.netrsc.org |

| [11C]Formamides | Primary Amines (via [11C]CO2) | BEMP, POCl3, NaBH4 | 48–80% | ~15 min | researchgate.netnih.govkcl.ac.ukresearchgate.net |

Optimization of Reaction Conditions for [11C]CO Incorporation

The short half-life of carbon-11 (B1219553) necessitates highly efficient and rapid radiochemical syntheses. Optimization of reaction conditions, including temperature, pressure, solvent, and catalyst systems, is paramount for maximizing radiochemical yields and achieving high molar activities.

Temperature and Pressure Considerations for Enhanced Reactivity

Traditionally, [11C]CO carbonylation reactions often required elevated temperatures and pressures to overcome the limited solubility of [11C]CO in organic solvents and to enhance reaction rates ki.se. However, significant progress has been made in developing methods that operate under milder conditions.

Modern approaches, particularly those employing "in-loop" methodologies, often conduct reactions at room temperature and ambient pressure, simplifying the required instrumentation and enhancing accessibility snmjournals.orgfrontiersin.org. For instance, certain palladium-catalyzed reactions for amides, esters, and carboxylic acids can be effectively carried out at room temperature snmjournals.orgfrontiersin.org. Conversely, some syntheses, such as those for [11C]ketones or specific amides and esters, benefit from elevated temperatures, with optimal conditions reported around 100 °C snmjournals.orgacs.org.

The efficient generation and delivery of [11C]CO itself is also a critical aspect of optimization. While heated molybdenum or activated charcoal columns are standard for converting [11C]CO2 to [11C]CO, the molybdenum-based method is often favored for yielding [11C]CO with higher molar activity researchgate.netnih.govsnmjournals.orgnih.govresearchgate.net. Furthermore, the choice of solvent and the use of specific bases or catalysts, such as DBU for carbamate and urea synthesis or DMF for carboxylation, can significantly impact reaction efficiency and yield acs.orgnih.gov.

Table 2: Optimization of [11C]CO Incorporation Conditions

| Reaction Type | Parameter Studied | Optimized Value/Range | Impact on Yield/Reactivity | Citation(s) |

| Carbonylation | Temperature | Room Temperature (RT) | Enables milder conditions, "in-loop" reactions | snmjournals.orgfrontiersin.org |

| Temperature | 100 °C | Optimal for some ketones, amides, esters | snmjournals.orgacs.org | |

| Pressure | Ambient Pressure | Simplifies equipment, used in "in-loop" methods | snmjournals.orgfrontiersin.org | |

| Pressure | High Pressure | Traditionally used due to poor [11C]CO solubility | ki.se | |

| [11C]CO Production | Molybdenum Oven | 850 °C | Efficient [11C]CO generation, high Am | researchgate.netnih.govsnmjournals.orgnih.govresearchgate.net |

| Activated Charcoal | 950 °C | Comparable [11C]CO yield to Mo, but lower Am | nih.gov | |

| [11C]CO2 Fixation | Solvent | DMF | Higher RCY for carboxylation compared to NMP/DMSO | acs.orgnih.gov |

| Base/Catalyst | DBU | Superior trapping and catalysis for carbamate/urea synthesis | nih.gov |

Compound List:

[11C]CO

[11C]CO2

[11C]Amides

[11C]Esters

[11C]Carboxylic Acids

[11C]Ureas

[11C]Carbamates

[11C]Ketones

[11C]Formamides

[11C]Benzyl formamide

[11C]formyl methionine

[11C]N-benzylbenzamide

[11C]CX546

[11C]benzophenone

[11C]AZ13198083

[11C]olaparib

[11C]raclopride

[11C]FLB457

[11C]ibrutinib

[11C]tolebrutinib

[11C]evobrutinib

[11C]melatonin

[11C]SAR127303

[11C]TZPU

[11C]FPS-ZM1

[11C]bexarotene

[11C]acetoacetic acid

[11C]benzoic acid

[11C]benzanilide

[11C]UCB-J

[11C]N,N′-dibenzylurea

Solvent Systems and Their Influence on [¹¹C]CO Solubility

The effectiveness of [¹¹C]CO carbonylation reactions is significantly influenced by the choice of solvent system, primarily due to the gas's limited solubility in many common organic solvents diva-portal.orgresearchgate.net. Achieving high trapping efficiency (TE) and radiochemical yields (RCYs) requires solvents that can effectively dissolve or contain the gaseous [¹¹C]CO and the reaction components.

Research has identified several solvents that perform well in "in-loop" [¹¹C]CO carbonylation procedures. Tetrahydrofuran (THF) and 1,4-dioxane (B91453) have been particularly noted for providing near-quantitative radiochemical yields in model reactions, such as the synthesis of [¹¹C]N-benzylbenzamide researchgate.net. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have also demonstrated good trapping efficiencies, although DMF resulted in a moderate radiochemical purity in some studies researchgate.net. Toluene has also been reported to provide good trapping efficiencies researchgate.net.

| Solvent | Reported Impact on [¹¹C]CO Carbonylation | Citation(s) |

| THF | Near quantitative radiochemical yields; good solubility for reaction components. | researchgate.net |

| 1,4-Dioxane | Near quantitative radiochemical yields. | researchgate.net |

| DMF | Good trapping efficiency, but can lead to moderate radiochemical purity. | researchgate.net |

| DMSO | Good trapping efficiency. | researchgate.net |

| Toluene | Good trapping efficiency. | researchgate.net |

Automated Radiosynthesis Platforms for [¹¹C]CO Carbonylation

The development of automated radiosynthesis platforms has been pivotal in overcoming the operational complexities associated with [¹¹C]CO chemistry, enabling more routine and GMP-compliant production of PET tracers researchgate.netfrontiersin.orgfrontiersin.orgnih.govresearchgate.net. These platforms integrate the preparation, trapping, and reaction of [¹¹C]CO into a single, automated system, minimizing manual handling and ensuring reproducibility frontiersin.orgnih.govresearchgate.net. Key advancements include the integration of [¹¹C]CO generation from [¹¹C]CO₂ via reduction over heated molybdenum or activated charcoal, followed by trapping and delivery to a reaction vessel frontiersin.orgnih.gov.

In-Loop ¹¹C-Carbonylation Techniques

"In-loop" techniques have emerged as a highly effective strategy for [¹¹C]CO carbonylation, integrating the radiolabeling step directly within a High-Performance Liquid Chromatography (HPLC) loop researchgate.netscispace.comnih.govnih.govnih.govnih.govresearchgate.net. This method simplifies the process by creating a thin film of reagents on the interior surface of the loop, thereby increasing the surface area for efficient gas-liquid exchange and enhancing the trapping and incorporation of [¹¹C]CO with reactive palladium complexes ki.seresearchgate.net.

In these systems, [¹¹C]CO is typically generated from [¹¹C]CO₂ via reduction and then concentrated onto a trap before being transferred into the HPLC loop containing the reaction mixture researchgate.netnih.govnih.gov. The reaction proceeds within the sealed loop, often at room temperature and ambient pressure, eliminating the need for specialized high-pressure or high-temperature equipment nih.govnih.gov. This approach has proven versatile, enabling the synthesis of various [¹¹C]-labeled compounds, including amides, esters, and carboxylic acids, with moderate to excellent radiochemical yields nih.govnih.gov. The "in-loop" methodology is compatible with standard automated radiosynthesis modules and offers advantages in terms of simplicity, speed, and ease of automation ki.senih.govnih.gov.

Solid-Phase Supported Radiosynthesis Approaches

While not as extensively detailed in the provided search results as other methods, solid-phase supported radiosynthesis approaches offer potential advantages for [¹¹C]CO carbonylation by simplifying purification or enhancing reaction efficiency e-century.us. The concept involves immobilizing reagents or catalysts onto a solid support, which can then be used in automated synthesis modules. Although specific details on solid-phase approaches for [¹¹C]CO carbonylation are limited in the direct search results, the broader trend in radiochemistry towards cassette-based, single-use kits for automation and regulatory compliance suggests that solid-phase techniques could be integrated into future [¹¹C]CO synthesis platforms to streamline production and minimize cross-contamination e-century.us. Such methods aim to enhance automation and routine application, aligning with the goal of making [¹¹C]CO chemistry more accessible e-century.us.

Analytical and Quality Assurance Methodologies for 11c Co Radiotracers

Radiochemical Purity Determination Techniques

Radiochemical purity is a critical quality attribute, defined as the proportion of the total radioactivity present in the desired chemical form. Accurate determination of this parameter is essential and is typically achieved using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold-standard technique for the quality control of 11C-labeled radiopharmaceuticals. It is employed for both the purification of the radiotracer after synthesis and for the final analytical determination of its purity.

A typical HPLC setup for the analysis of [11C]CO-derived radiotracers consists of a stationary phase (e.g., a C18 reversed-phase column), a mobile phase (often a mixture of an organic solvent like acetonitrile and an aqueous buffer), and a dual-detector system. A UV-Vis detector is used to identify and quantify non-radioactive chemical components by comparing their retention times to those of known reference standards. In tandem, a radioactivity detector (such as a NaI scintillation detector) measures the radioactivity of the eluting components, allowing for the determination of radiochemical purity. The radiochemical purity is calculated as the percentage of the product's peak area relative to the total area of all radioactive peaks in the chromatogram. For a product to be considered pure, this value is typically expected to be greater than 95-99%.

Table 1: Representative HPLC System Parameters for [11C]Radiotracer Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase (e.g., C18, Phenyl-Hexyl) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water, often with additives like TFA or ammonium formate. |

| Detectors | In-series UV-Vis detector and a radioactivity detector (e.g., NaI(Tl) scintillation or PIN diode). |

| Flow Rate | Typically 1-2 mL/min for analytical runs. |

| Analysis Time | Generally under 15 minutes to minimize decay-related losses. |

While HPLC is the primary method for purity assessment, Thin-Layer Chromatography (TLC) serves as a valuable and straightforward technique for evaluating the metabolic stability of radiotracers. In these studies, the radiotracer is incubated in a biologically relevant medium, such as plasma or liver microsomes, to assess its degradation over time.

Radio-TLC involves spotting a small volume of the incubation mixture onto a TLC plate (e.g., reversed-phase C18). The plate is then developed in a chamber with an appropriate mobile phase. As the mobile phase moves up the plate, it separates the intact parent radiotracer from its more polar radiometabolites based on their differential partitioning between the stationary and mobile phases. After development, the distribution of radioactivity on the plate is analyzed using a phosphor imager or a radio-TLC scanner. This analysis reveals the percentage of the parent compound remaining at various time points, providing crucial information about its in-vitro metabolic fate.

Molar Activity Assessment and Optimization

Molar activity (Am), defined as the amount of radioactivity per mole of the compound (expressed in GBq/µmol or Ci/µmol), is a critical parameter for PET radiotracers, particularly those targeting receptors or enzymes present in low concentrations. High molar activity is essential to administer a sufficient radioactive dose for imaging without causing pharmacological effects from the compound itself.

The molar activity of [11C]CO-derived radiotracers can vary significantly, influenced by factors such as the presence of atmospheric CO2 and other carbon impurities in the cyclotron target and synthesis module. Optimization strategies focus on minimizing this "cold" carbon contamination throughout the production process. Reported molar activities for various 11C-labeled tracers span a wide range, reflecting the diversity of synthesis methods and the stringency of quality control measures.

Table 2: Reported Molar Activity for Various 11C-Labeled Radiopharmaceuticals

| Radiotracer Example | Molar Activity (Am) at End of Synthesis | Qualitative Description |

|---|---|---|

| [11C]Tracer A | 5-50 GBq/µmol | Low |

| [11C]Tracer B | 50-100 GBq/µmol | Moderate |

| [11C]Tracer C | 100-200 GBq/µmol | Good |

| [11C]Tracer D | 200-400 GBq/µmol | High |

| [11C]Tracer E | >400 GBq/µmol | Very High |

Identification and Quantification of Impurities and By-products

The synthesis of [11C]CO-derived radiotracers can result in various chemical and radiochemical impurities. Chemical impurities may include the unlabeled precursor molecule, reagents, catalysts, and solvents used during the synthesis. Radiochemical impurities are other radioactive species besides the desired product, such as unreacted [11C]CO or [11C]CO2, or radioactive by-products from side reactions.

The primary tool for the identification and quantification of these impurities is analytical HPLC with its dual UV and radioactivity detectors. The UV chromatogram is used to detect and quantify non-radioactive chemical impurities against reference standards, while the radio-chromatogram identifies and quantifies radiochemical impurities. The separation power of HPLC allows for the resolution of the desired product peak from these contaminants.

Gas Chromatography for [11C]CO Analysis and Purity

Before its use as a radiolabeling synthon, the purity of the [11C]CO gas itself must be assured. Gas Chromatography (GC) is the standard method for analyzing the chemical and radiochemical purity of the gaseous cyclotron product, [11C]CO2, which is subsequently converted to [11C]CO.

For this analysis, a sample of the target gas is injected into a GC system equipped with specialized columns for gas separation, such as Porapak Q or Molecular Sieve 13X. A Thermal Conductivity Detector (TCD) is used to identify stable gaseous components like nitrogen, oxygen, and non-radioactive carbon dioxide by comparing them to known standards nih.gov. Simultaneously, an in-line radioactivity detector measures the radioactive components, primarily [11C]CO2 and potentially trace amounts of [11C]CO or [11C]methane researchgate.net. This analysis confirms the purity of the initial radiolabeled precursor and helps troubleshoot any issues in the cyclotron targetry or gas processing systems. The main impurities often found in high-purity carbon monoxide gas are helium, hydrogen, oxygen, nitrogen, and carbon dioxide nih.gov.

Solid Phase Extraction (SPE) for Product Isolation and Formulation

Following purification by preparative HPLC, the radiotracer is collected in a solution containing the HPLC mobile phase, which is unsuitable for injection. Solid Phase Extraction (SPE) is a crucial final step used to isolate the radiotracer and reformulate it into a biocompatible solution.

The collected HPLC fraction containing the purified radiotracer is passed through an SPE cartridge, typically a reversed-phase material like C18. The radiotracer is retained on the solid support while the aqueous components of the mobile phase pass through. The cartridge is then washed with sterile water to remove any remaining buffer salts. Finally, the purified radiotracer is eluted from the cartridge with a small volume of a suitable solvent, such as ethanol, and diluted with sterile saline or a phosphate buffer solution to produce the final injectable product. This SPE process is a rapid and efficient method for solvent exchange and final formulation.

Preclinical Research Applications of 11c Co Labeled Compounds in Molecular Imaging and Biosciences

Development and Evaluation of Novel Radioligands for Positron Emission Tomography (PET) Research

The development of novel PET radioligands involves a systematic process of design, radiosynthesis, and rigorous preclinical evaluation. This process aims to create molecules that can specifically bind to a target of interest in vivo, providing functional information about biological systems. [¹¹C]CO plays a role as a building block or precursor in the synthesis of many such tracers.

Design Principles for [¹¹C]CO-Derived Radioligands

The design of PET radioligands incorporating the ¹¹C isotope, often utilizing [¹¹C]CO or its precursors, is guided by several key principles. The primary goal is to achieve high target affinity and selectivity, ensuring that the radiotracer binds predominantly to the intended biological target while minimizing binding to off-target sites. This is critical for obtaining clear and interpretable PET images.

The short half-life of ¹¹C necessitates rapid and efficient radiosynthesis methods. [¹¹C]CO, along with other primary precursors like [¹¹C]CO₂ and [¹¹C]CH₄, can be converted into reactive ¹¹C-labeled synthons, such as [¹¹C]methyl iodide, [¹¹C]methyl triflate, or directly used in carbonylation reactions ( mdpi.com, acs.org, researchgate.net, frontiersin.org, researchgate.net). For instance, [¹¹C]CO has been employed in palladium-mediated carbonylation reactions to synthesize tracers like [¹¹C]ibrutinib ( frontiersin.org). The selection of the labeling position is also paramount, aiming to preserve the molecule's biological activity and pharmacokinetic properties. Furthermore, the tracer must exhibit favorable in vivo characteristics, including adequate blood-brain barrier (BBB) penetration (for CNS targets), appropriate biodistribution, and sufficient metabolic stability to allow for accurate kinetic modeling and quantification ( frontiersin.org, mdpi.com).

Preclinical Screening and Characterization in Rodent Models

Rodent models, such as mice and rats, are indispensable for the initial screening and characterization of novel ¹¹C-labeled radioligands. These studies provide crucial data on the tracer's behavior in vivo before progression to higher species.

In Vitro Binding Studies: Before in vivo evaluation, candidate radioligands undergo in vitro characterization to determine their binding affinity and selectivity for the target receptor or enzyme. This typically involves radioligand competition assays using tissue homogenates or cell lines expressing the target. For example, the vesicular acetylcholine (B1216132) transporter (VAChT) tracer (−)-[¹¹C]2 demonstrated high affinity with a Kᵢ value of 1.6 nM and exhibited over 35-fold selectivity for VAChT compared to σ receptors ( nih.gov, researchgate.net). Similarly, the κ-opioid receptor (KOR) tracer [¹¹C]LY2459989 showed a high affinity (Kᵢ = 0.18 nM) and over 43-fold selectivity for KOR over μ- and δ-opioid receptors ( snmjournals.org). The σ₂ receptor ligand [¹¹C]-(±)-7 displayed a Kᵢ of 0.59 nM for the σ₂ receptor ( upenn.edu), and the norepinephrine (B1679862) transporter (NET) tracer [¹¹C]Me@HAPTHI exhibited excellent affinity (K<0xE1><0xB5><0xA5> = 0.21 ± 0.07 nM) and selectivity for NET ( researchgate.net).

Biodistribution and Autoradiography Studies: Biodistribution studies in rodents assess the uptake, distribution, and clearance of the radiotracer in various organs and tissues over time. Autoradiography provides a more detailed spatial distribution of the tracer within tissue slices, confirming target engagement in specific anatomical regions. For instance, (−)-[¹¹C]2 showed high accumulation in the VAChT-enriched striatum of rats, with a striatum-to-cerebellum ratio of 2.4-fold at 60 minutes post-injection, and a striatal uptake of 0.550 ± 0.086 %ID/g at 30 minutes ( nih.gov, researchgate.net). Blocking studies, where the tracer is administered after pretreatment with a high dose of an unlabeled competitor, are used to confirm specific binding to the target. For (−)-[¹¹C]2, striatal uptake was reduced by 50% after pretreatment with the VAChT ligand (±)-2, confirming specific binding ( nih.gov, researchgate.net).

Metabolic Stability: Assessing the metabolic stability of a radiotracer is critical. Studies often involve incubating the radiotracer with liver microsomes, hepatocytes, or plasma to determine the extent of degradation. For example, [¹¹C]MPC-6827 demonstrated high serum and metabolic stability (>95%) in rat plasma and brain samples, with minimal radiometabolites detected ( mdpi.com). In contrast, [¹¹C]1 showed mediocre stability in rat plasma, with only 11% of the intact tracer remaining after 45 minutes, although it was stable in the brain ( acs.org).

In Vivo PET Imaging: Small-animal PET imaging allows for dynamic assessment of tracer kinetics in the living animal. Studies with [¹¹C]ibrutinib in experimental autoimmune encephalomyelitis (EAE) mouse models showed a trend toward increased radioactivity accumulation in the spinal cord, suggesting potential for imaging inflammation ( frontiersin.org). [¹¹C]-(±)-7 demonstrated peak brain uptake of 8.28 ± 2.52 %ID/cc in the cortex of mice ( upenn.edu).

Table 1: In Vitro Binding Affinity and Selectivity of Selected [¹¹C]Radioligands

| Radioligand | Target | Ki (nM) | Selectivity (Target vs. Off-target) | Source |

| (−)-[¹¹C]2 | VAChT | 1.6 | >35-fold vs. σ receptors | nih.gov, researchgate.net |

| (−)-[¹¹C]6 | VAChT | 3.5 | >125-fold vs. σ₁ receptors | nih.gov, researchgate.net |

| [¹¹C]LY2459989 | KOR | 0.18 | >43-fold vs. MOR/DOR | snmjournals.org |

| [¹¹C]-(±)-7 | σ₂ receptor | 0.59 | Not specified vs. σ₁ | upenn.edu |

| [¹¹C]14b | mGlu₂ | High affinity | Excellent subtype selectivity | thno.org |

| [¹¹C]Me@HAPTHI | NET | 0.21 ± 0.07 | DAT/NET > 1940; SERT/NET = 9700 | researchgate.net |

| [¹¹C]TZ1964B | PDE10A | Not specified | Not specified | nih.gov |

Table 2: Metabolic Stability of Selected [¹¹C]Radiotracers

| Radioligand | Biological Matrix | Incubation Time | % Intact Tracer | Source |

| (−)-[¹¹C]2 | Rat Blood | Not specified | Favorable | nih.gov, researchgate.net |

| (−)-[¹¹C]2 | Rat Brain | Not specified | Favorable | nih.gov, researchgate.net |

| [¹¹C]1 | Rat Plasma | 45 min | 11% | acs.org |

| [¹¹C]1 | Rat Brain | Not specified | Stable | acs.org |

| [¹¹C]MPC-6827 | Rat Plasma | 3 h | >95% | mdpi.com |

| [¹¹C]MPC-6827 | Rat Brain | Not specified | >95% | mdpi.com |

| [¹¹C]SNAP-7941 | Rat Plasma/Blood | Not specified | High | researchgate.net |

| [¹¹C]TZ7774 | Monkey Plasma | 1 h | Stable | nih.gov |

Evaluation in Non-Human Primate Models for Translational Research

Non-human primates (NHPs), such as cynomolgus macaques, are crucial for translational research due to their anatomical and physiological similarities to humans, which are often not recapitulated in rodent models ( mdpi.com, xiahepublishing.com). PET imaging studies in NHPs provide a bridge between preclinical findings and potential human applications.

PET imaging studies in NHPs using ¹¹C-labeled tracers aim to confirm the findings from rodent studies, assess brain uptake and distribution in a primate brain, and evaluate target engagement under conditions that closely mimic human physiology. For example, PET studies with (−)-[¹¹C]2 in cynomolgus macaques demonstrated that the tracer readily crosses the BBB and provides clear visualization of the striatum, a key region for VAChT ( nih.gov, researchgate.net). The striatal uptake reached its maximum at approximately 60 minutes, with a target-to-nontarget ratio of about 2-fold.

Other examples include PET imaging of the receptor-interacting protein kinase 1 (RIPK1) with [¹¹C]TZ7774 in cynomolgus macaques, which showed good initial brain uptake (SUV ~3.7 at 6-10 minutes) and rapid washout from the brain ( nih.gov). Similarly, the O-GlcNAcase (OGA) tracer [¹¹C]BIO-1819578 exhibited high brain uptake (7 SUV at 4 minutes) in cynomolgus monkeys, with a pronounced pretreatment effect indicating specific binding to the OGA enzyme ( acs.org). These studies in NHPs are vital for validating the potential of ¹¹C-labeled tracers for clinical translation.

Table 3: Preclinical PET Imaging Uptake in Rodent Brains

| Radioligand | Target | Brain Region | Uptake (%ID/g or SUV) | Time Post-Injection | Source |

| (−)-[¹¹C]2 | VAChT | Striatum | 0.550 ± 0.086 %ID/g | 30 min | nih.gov, researchgate.net |

| (−)-[¹¹C]2 | VAChT | Striatum/Cerebellum Ratio | 2.4-fold | 60 min | nih.gov, researchgate.net |

| [¹¹C]-(±)-7 | σ₂ receptor | Cortex | 8.28 ± 2.52 %ID/cc | Peak | upenn.edu |

| [¹¹C]-(±)-7 | σ₂ receptor | Hypothalamus | 4.25 ± 0.97 %ID/cc | Peak | upenn.edu |

| [¹¹C]14b | mGlu₂ | Brain | High uptake | Not specified | thno.org |

| [¹¹C]ibrutinib | BTK | Spinal Cord | Trend toward increase | 60 min | frontiersin.org |

| [¹¹C]ibrutinib | BTK | Whole Brain | SUV <0.5 | 5-60 min | frontiersin.org |

Table 4: Non-Human Primate PET Imaging Uptake

| Radioligand | Target | Primate Species | Brain Region | Uptake (SUV) | Time Post-Injection | Source |

| (−)-[¹¹C]2 | VAChT | Cynomolgus macaque | Striatum | ~2-fold (ratio) | 60 min | nih.gov, researchgate.net |

| [¹¹C]TZ7774 | RIPK1 | Cynomolgus macaque | Brain | ~3.7 | 6-10 min | nih.gov |

| [¹¹C]BIO-1819578 | OGA | Cynomolgus macaque | Brain | 7 | 4 min | acs.org |

In Vitro Characterization of [¹¹C]CO Radiotracers

In vitro characterization is a foundational step in evaluating the potential of a ¹¹C-labeled radiotracer. These studies provide detailed information about the tracer's interaction with its biological target, free from the complexities of in vivo physiology.

Receptor Binding Affinity and Selectivity Studies

Receptor binding assays are essential for quantifying how strongly a radioligand binds to its intended target and how specific this binding is. These studies are typically performed using tissue homogenates or cell lines that overexpress the target receptor. Affinity is often expressed as the inhibition constant (Kᵢ), which represents the concentration of the unlabeled compound required to displace 50% of the radioligand from the target. Selectivity is determined by comparing the affinity for the target receptor versus other related or unrelated receptors and transporters.

As detailed in Section 5.1.2, numerous ¹¹C-labeled tracers have demonstrated high affinity and selectivity. For instance, the VAChT tracer (−)-[¹¹C]2 exhibits a Kᵢ of 1.6 nM for VAChT with >35-fold selectivity over σ receptors ( nih.gov, researchgate.net). The KOR tracer [¹¹C]LY2459989 shows a Kᵢ of 0.18 nM for KOR and >43-fold selectivity over other opioid receptors ( snmjournals.org). These in vitro metrics are critical predictors of successful in vivo imaging.

Metabolic Stability Assessment in Biological Matrices (e.g., Liver Microsomes, Cell Lines)

Metabolic stability refers to the resistance of a radiotracer to enzymatic degradation within biological systems. Assessing this property in vitro is crucial because rapid metabolism can lead to the formation of inactive or even off-target metabolites, reducing the signal-to-noise ratio in PET imaging and complicating kinetic analysis.

Common methods for assessing metabolic stability include incubation with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450 (CYP) isoforms, or with whole cell lines ( researchgate.net, nih.gov, creative-diagnostics.com, bioduro.com). Stability is typically quantified as the percentage of intact parent radiotracer remaining after a specific incubation period. For example, [¹¹C]MPC-6827 demonstrated high metabolic stability (>95% intact) in rat plasma and brain samples over 3 hours, indicating good in vivo longevity ( mdpi.com). The mGlu₂ tracer [¹¹C]14b showed high metabolic stability in the brain ( thno.org). Conversely, [¹¹C]1 exhibited poor stability in rat plasma ( acs.org), highlighting the importance of such assessments in lead optimization.

Table 5: Metabolic Stability of Selected [¹¹C]Radiotracers

| Radioligand | Biological Matrix | Incubation Time | % Intact Tracer | Source |

| (−)-[¹¹C]2 | Rat Blood | Not specified | Favorable | nih.gov, researchgate.net |

| (−)-[¹¹C]2 | Rat Brain | Not specified | Favorable | nih.gov, researchgate.net |

| [¹¹C]1 | Rat Plasma | 45 min | 11% | acs.org |

| [¹¹C]1 | Rat Brain | Not specified | Stable | acs.org |

| [¹¹C]MPC-6827 | Rat Plasma | 3 h | >95% | mdpi.com |

| [¹¹C]MPC-6827 | Rat Brain | Not specified | >95% | mdpi.com |

| [¹¹C]SNAP-7941 | Rat Plasma/Blood | Not specified | High | researchgate.net |

| [¹¹C]TZ7774 | Monkey Plasma | 1 h | Stable | nih.gov |

List of Compound Names Mentioned:

Carbon monoxide C 11 ([¹¹C]CO)

(−)-[¹¹C]2

(+)-2

Vesamicol

(−)-[¹¹C]6

(+)-6

N-(4′-fluorobenzyl)-4-(3-bromophenyl)acetamide (YUN-143)

[¹¹C]ibrutinib

[¹¹C]Me@HAPTHI

[¹¹C]LY2459989

[¹¹C]-(±)-7

[¹¹C]-(±)-8

Haloperidol

Siramesine

(+)-Pentazocine

[¹¹C]1

[¹¹C]2

[¹¹C]3

DF-100 (1)

DF-300 (2)

DF-400 (3)

[¹¹C]14b ([¹¹C]MG2-1904)

[¹¹C]papaverine

MP-10

[¹¹C]TZ1964B

[³H]TZ1964B

[¹¹C]TZ7774

[¹¹C]BIO-1819578

[¹¹C]SNAP-7941

[¹⁸F]FE@SNAP

[¹¹C]MPC-6827

[¹¹C]PMZ

[¹¹C]mHED

[¹¹C]18F-AF78

[¹¹C]PiB

[¹¹C]Erlotinib

[⁹⁹ᵐTc]Mebrofenin

[¹¹C]CURB

[¹¹C]SL25.1188

[¹¹C]PF-04457845

Application in Biomedical Research for Target Engagement and Pathway Elucidation

Exploration of Receptor Occupancy in Preclinical Studies

Understanding how a drug interacts with its target receptor in vivo is crucial for drug development. Receptor occupancy (RO) studies aim to quantify the proportion of target receptors that are bound by a drug at a given dose or concentration. Positron emission tomography (PET) is a powerful non-invasive tool for these investigations, allowing for the dynamic imaging of radiolabeled molecules in living subjects. [11C]-labeled compounds, due to their favorable kinetics and the ability to perform multiple scans within a day, are frequently employed in preclinical RO studies.

By administering a PET tracer that binds specifically to the target receptor, researchers can measure the tracer's distribution and binding potential. When a drug is administered prior to the PET scan, it competes with the radiotracer for receptor binding. Comparing PET data from baseline scans (no drug) with scans obtained after drug administration allows for the calculation of receptor occupancy. This provides vital information on the dose-response relationship and helps determine the therapeutic window for a drug candidate.

For instance, preclinical studies utilizing PET tracers have been designed to assess the dose-dependent receptor occupancy of various drug targets. These studies establish the relationship between drug plasma concentration and the percentage of target receptors occupied, guiding dose selection for further preclinical and clinical evaluations.

Table 1: Receptor Occupancy by a GluN2B Antagonist in Preclinical Models

| Drug Concentration (ng/mL) | Receptor Occupancy (%) |

| 52 | 50 |

| 200 | 80 |

*Data derived from preclinical PET imaging studies assessing the occupancy of GluN2B receptors by a known antagonist, illustrating the dose-dependent relationship between drug concentration and receptor saturation. snmjournals.org

Studies on Specific Biological Processes and Disease Models (e.g., Experimental Autoimmune Encephalomyelitis Mice)

[11C]CO-based radiochemistry has been instrumental in developing PET tracers for studying specific biological processes and disease models. A notable example is the development of [11C]ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, for PET imaging. BTK plays a critical role in B-cell maturation and is implicated in various autoimmune diseases.

In preclinical studies, [11C]ibrutinib was synthesized using [11C]CO via palladium-mediated carbonylation. This radiotracer was then employed in PET/magnetic resonance imaging (MRI) studies in mouse models of Experimental Autoimmune Encephalomyelitis (EAE), a common model for multiple sclerosis and other inflammatory CNS diseases. These studies revealed significant findings regarding the tracer's behavior in the disease state. Specifically, preliminary PET imaging in EAE mice demonstrated a 49% higher accumulation of radioactivity in the spinal cord of mice exhibiting EAE scores of 2.5 compared to sham-treated control mice. This differential uptake suggests that [11C]ibrutinib can potentially visualize disease-specific changes in the spinal cord, highlighting its utility in studying neuroinflammatory processes.

Table 2: Synthesis Quality and Preclinical Imaging Findings for [11C]Ibrutinib in EAE Mice

| Parameter | Value |

| Radiochemical Yield (RCY) | 5.4% ± 2.5% (non-decay corrected) |

| Radiochemical Purity (RCP) | >99% |

| Molar Activity (Am) | 58.8 ± 30.8 GBq/μmol |

| Spinal Cord Accumulation | 49% higher in EAE mice (score 2.5) vs. sham |

*These values represent the quality of the synthesized [11C]ibrutinib radiotracer and the key observation from preclinical PET imaging in EAE mouse models, indicating increased tracer accumulation in the spinal cord of affected animals. frontiersin.orgnih.gov

Tracing of Microbial Carbon Monoxide Metabolism in Environmental and Biological Systems

Microbial metabolism of carbon monoxide (CO) is a critical process in various environmental and biological systems, playing a significant role in global carbon cycling and energy acquisition for certain microorganisms. Bacteria and archaea utilize CO as a carbon and energy source through enzymes like carbon monoxide dehydrogenase (CODH). Research in this area investigates the diversity of CO-metabolizing microbes, their ecological roles, and the biochemical pathways involved in CO oxidation and assimilation.

While the general importance and mechanisms of microbial CO metabolism are well-established, the specific application of [11C]CO as a direct tracer for tracing microbial carbon monoxide metabolism pathways in environmental and biological systems is not extensively detailed in the provided literature. However, [11C]CO serves as a versatile precursor for synthesizing various radiolabeled molecules. In broader contexts, PET tracers labeled with [11C] are utilized to study metabolic processes in biological systems, including the fate of nutrients and the activity of specific enzymes within microbial communities or host-pathogen interactions. The development of PET tracers targeting bacteria-specific metabolism, such as [11C]PABA which targets the bacterial folate pathway, demonstrates the potential of PET imaging in this domain. Future research may explore novel [11C]CO-based strategies to directly label or trace intermediates within microbial CO metabolic pathways.

Mechanistic and Theoretical Studies of 11c Co Reactivity and Interactions

Computational Chemistry Approaches for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the mechanisms of [11C]CO carbonylation reactions. diva-portal.orgnih.gov These theoretical approaches allow for the detailed exploration of reaction pathways, the identification of transient intermediates, and the calculation of activation energies for transition states. nih.gov By modeling these reactions, researchers can predict the feasibility of a proposed synthetic route and optimize reaction conditions to improve radiochemical yields and reduce synthesis times.

For instance, in palladium-mediated carbonylation reactions, DFT calculations have been employed to map out the catalytic cycle. diva-portal.org These studies can reveal the intricate steps of oxidative addition, migratory insertion of [11C]CO, and reductive elimination that lead to the final [11C]labeled product. The energetic profiles generated from these calculations provide a deeper understanding of the factors that govern the reaction rate and selectivity.

A notable application of these computational methods is in the study of photochemical aminocarbonylation of alkyl iodides. nih.govacs.org Here, a combination of in situ spectroscopy and computational chemistry has been used to uncover the reaction mechanism. DFT calculations have been instrumental in identifying a T1 excited-state promoted ligand dissociation and an atom transfer radical addition as likely initial steps, deviating from the conventional three-center oxidative addition mechanism. nih.govacs.org These computational insights are critical for refining and developing more efficient photochemical labeling methods with [11C]CO.

Table 1: Computational Methods in [11C]CO Reaction Mechanism Studies

| Computational Method | Application in [11C]CO Chemistry | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of palladium-mediated carbonylation reaction pathways. diva-portal.orgnih.gov | Reaction energy profiles, transition state geometries, and activation energies. nih.gov |

| Time-Dependent DFT (TD-DFT) | Investigation of photochemical reaction mechanisms. nih.govacs.org | Excited state properties and pathways for photo-induced reactions. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding in reaction intermediates and transition states. | Characterization of chemical bonds and non-covalent interactions. |

Quantum Chemical Calculations for Isotope Effects and Intermediate Stability

Quantum chemical calculations are indispensable for understanding the subtle but significant effects of isotopic substitution on reaction kinetics and for assessing the stability of fleeting reaction intermediates. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can be predicted and analyzed using computational models. While extensive studies specifically on the KIE of [11C]CO are not widely reported, the principles are well-established and have been applied to similar isotopic labeling reactions. These calculations typically involve the determination of vibrational frequencies at the ground state and transition state for both the light (¹²C) and heavy (¹¹C) isotopologues to compute the zero-point energy differences that give rise to the KIE.

A significant area where quantum chemistry has provided valuable insights is in determining the stability of reaction intermediates. For example, in the palladium(II)-mediated synthesis of [11C]-labeled ureas from amines and [11C]CO, DFT calculations were performed to investigate the reaction mechanism. nih.govdiva-portal.orgmdpi-res.com These calculations supported a reaction pathway proceeding through a [11C]-labeled isocyanate intermediate. nih.govdiva-portal.orgmdpi-res.com By calculating the free energies of various potential intermediates, researchers can identify the most likely species to be formed during the reaction, which helps in rationalizing the observed product distribution and in designing strategies to favor the desired reaction outcome. diva-portal.org

Table 2: Theoretical Analysis of a [11C]Isocyanate Intermediate in Urea (B33335) Synthesis

| Intermediate/Transition State | Calculated Relative Free Energy (kcal/mol) | Significance |

|---|---|---|

| Initial Pd(II)-Amine Complex | 0.0 | Reference energy point for the reaction pathway. |

| [11C]CO Insertion Transition State | +15.2 | Energy barrier for the formation of the isocyanate precursor. |

| Pd-[11C]Isocyanate Intermediate | -5.8 | A stable intermediate, supporting its role in the reaction mechanism. nih.govdiva-portal.org |

| Nucleophilic Attack Transition State | +8.5 | Energy barrier for the subsequent reaction of the isocyanate. |

Theoretical Modeling of [11C]CO Interactions with Biological Macromolecules in Research Contexts

In the realm of PET tracer development, theoretical modeling provides a virtual window into the interactions between a radiolabeled molecule and its biological target. While direct modeling of the transient binding of [11C]CO itself is less common due to its role as a reactive precursor, the computational analysis of the final [11C]labeled product's interaction with macromolecules is a critical step in tracer design and evaluation. Molecular docking and molecular dynamics (MD) simulations are the primary tools used for this purpose. researchgate.netnih.gov

Molecular docking studies can predict the preferred binding orientation of a potential PET tracer within the active site of a protein. uq.edu.aurug.nl This information is invaluable for understanding the structure-activity relationship and for designing new ligands with improved affinity and selectivity. For instance, in the development of novel PET tracers for neuroinflammatory targets, docking studies have been used to guide the selection of candidate molecules for subsequent radiolabeling with [11C]CO. rug.nl

Following docking, MD simulations can provide a more dynamic and detailed picture of the ligand-protein complex. researchgate.netnih.gov These simulations can reveal the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur upon ligand binding. This level of detail is crucial for rationalizing the in vivo behavior of a PET tracer and for the development of second-generation tracers with enhanced imaging properties. The insights gained from these theoretical models, when integrated with experimental data, accelerate the translation of promising [11C]labeled compounds from the laboratory to clinical imaging. nih.gov

Table 3: Computational Techniques for Studying Tracer-Macromolecule Interactions

| Technique | Purpose in [11C]Tracer Research | Example Application |

|---|---|---|

| Molecular Docking | Predicting the binding mode of a [11C]labeled tracer to its target protein. uq.edu.au | Guiding the design of new inhibitors for enzymes targeted by [11C]labeled drugs. rug.nl |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the tracer-protein complex and characterizing key interactions over time. researchgate.netnih.gov | Investigating the conformational landscape of a receptor upon binding of a [11C]labeled ligand. nih.gov |

| Free Energy Calculations (e.g., MM/GBSA) | Estimating the binding affinity of a tracer to its target. researchgate.net | Ranking potential PET tracer candidates based on their predicted binding strength. |

Structural Biology and Biophysical Characterization of CO-Sensing Proteins and Enzymes in Prokaryotes

The study of naturally occurring CO-sensing proteins in prokaryotes provides fundamental knowledge about how biological systems recognize and respond to carbon monoxide. This information can inspire the design of novel molecular probes and sensors. Techniques such as X-ray crystallography and various biophysical methods are employed to characterize the structure and function of these proteins. youtube.comyoutube.comcreative-biolabs.comcriver.com

A well-characterized example is the CO-sensing transcriptional activator CooA from the bacterium Rhodospirillum rubrum. nih.govnih.gov CooA is a heme-containing protein that, upon binding CO, undergoes a conformational change that enables it to bind to DNA and activate the transcription of genes involved in CO oxidation. nih.govasm.org Structural studies have revealed the details of the heme-binding pocket and the allosteric changes that are triggered by CO binding. frontiersin.org

Another important prokaryotic CO sensor is RcoM, which also contains a heme-binding domain. nih.govasm.org Unlike CooA, RcoM exhibits a very high affinity for CO. asm.org Biophysical characterization of these proteins, including spectroscopic techniques and kinetic analyses, has provided a wealth of data on their CO-binding properties and the mechanisms of signal transduction. nih.gov This fundamental research into prokaryotic CO-sensing mechanisms not only expands our understanding of microbial physiology but also provides a blueprint for the rational design of artificial CO-binding proteins and biosensors. nih.gov

Table 4: Properties of Prokaryotic CO-Sensing Proteins

| Protein | Organism | Cofactor | CO Affinity | Function |

|---|---|---|---|---|

| CooA | Rhodospirillum rubrum | Heme | Relatively low asm.org | Transcriptional activator of CO oxidation genes. nih.govnih.gov |

| RcoM | Paraburkholderia xenovorans | Heme | Very high asm.org | Regulator of CO metabolism. nih.gov |

| CO Dehydrogenase (CODH) | Various prokaryotes | Ni,Fe-S cluster | Substrate binding | Catalyzes the oxidation of CO to CO₂. nih.gov |

Future Directions and Emerging Research Avenues in 11c Co Chemistry

Development of Next-Generation Automated Synthesis Systems for [¹¹C]CO Radiotracers

The short 20.4-minute half-life of carbon-11 (B1219553) necessitates rapid and highly efficient radiosynthesis processes. openmedscience.comtandfonline.com Consequently, a major thrust in the field is the development of next-generation automated synthesis systems tailored for [¹¹C]CO chemistry. Historically, the lack of commercially available automated units specifically designed for [¹¹C]CO has hindered its widespread clinical translation. mdpi.com However, this is rapidly changing with the advent of more sophisticated and flexible platforms.

Modern automated systems are being developed to handle the entire workflow, from the on-line reduction of cyclotron-produced [¹¹C]CO₂ to [¹¹C]CO, its subsequent purification and concentration, the carbonylation reaction itself, and finally, the purification and formulation of the final radiopharmaceutical. openmedscience.comnih.gov These integrated systems are crucial for ensuring compliance with Good Manufacturing Practice (GMP) standards, minimizing radiation exposure to personnel, and improving reproducibility. nih.gov

A significant innovation is the move towards cassette-based and microfluidic systems. openmedscience.com Cassette-based modules, such as the GE FASTlab™ 2 and TracerMaker™, offer a "plug-and-play" approach, reducing cross-contamination risks and simplifying the production of multiple tracers with a single synthesizer. mdpi.com Microfluidic devices represent a paradigm shift, allowing for reactions in very small volumes. openmedscience.comuniversityofcalifornia.edu This approach offers several advantages for [¹¹C]CO chemistry:

Enhanced Reaction Kinetics: The high surface-area-to-volume ratio in microreactors can accelerate reaction rates. universityofcalifornia.edu

Improved Efficiency: Minimized use of expensive precursors and reagents. openmedscience.com

Precise Control: Better management of reaction parameters like temperature and pressure.

Reduced Synthesis Times: Crucial for maximizing the yield of short-lived ¹¹C-radiotracers. openmedscience.com

Researchers have successfully demonstrated the use of microfluidic reactors for Pd-mediated ¹¹C-carbonylation reactions, achieving good yields in very short residence times (<1 min). nih.gov These systems often utilize solutions that pre-complex the [¹¹C]CO gas, overcoming its low solubility and facilitating its use in liquid-phase reactions within the microfluidic chip. nih.govuniversityofcalifornia.edu

| System Type | Key Features | Advantages for [¹¹C]CO Chemistry | Representative Systems/Technologies |

| Integrated Cassette-Based Modules | Disposable, pre-assembled cassettes; GMP-compliant. | Reduced cross-contamination; simplified multi-tracer production; improved reliability. | GE FASTlab™ 2, TracerMaker™, Trasis AllinOne |

| Microfluidic/Lab-on-a-Chip Systems | Reactions in microliter volumes; high surface-to-volume ratio. | Faster reactions; reduced reagent consumption; precise process control. | iMiDEV™, Custom glass-fabricated chips |

| Robotic Systems | Automation of the entire workflow from cyclotron to delivery. | Minimizes human error; increases efficiency and reliability for the complete process. | Custom-developed robotic arms and platforms |

Exploration of Novel Catalytic Strategies for Efficient [¹¹C]CO Labeling

The efficiency of incorporating [¹¹C]CO into complex molecules hinges on the catalytic system employed. Palladium-mediated carbonylation has been the cornerstone of [¹¹C]CO chemistry, enabling the synthesis of a plethora of ¹¹C-labeled amides, esters, ketones, and carboxylic acids. nih.govnih.gov The development of highly active palladium-ligand complexes, such as those involving Xantphos and NiXantphos, has been a breakthrough, allowing reactions to proceed at ambient pressure and temperature, which simplifies the technical setup significantly. nih.govnih.gov

Future research is focused on expanding the catalytic repertoire beyond traditional palladium systems to address current limitations and broaden the scope of accessible molecules. Key areas of exploration include:

Alternative Transition Metal Catalysts: Rhodium and copper are showing increasing importance. nih.gov Rhodium-catalyzed carbonylation offers alternative reaction pathways and selectivities. nih.gov Copper-mediated reactions are being explored for the ¹¹C-carboxylation of organoboron and organostannane precursors, providing routes to valuable [¹¹C]carboxylic acids under mild conditions. nih.govconsensus.appatlasofscience.org

Photoredox Catalysis: This emerging strategy uses visible light to initiate single-electron transfer processes, enabling novel transformations under exceptionally mild conditions. mdpi.comnih.gov Light-driven radiochemistry has been successfully applied to ¹¹C-carbonylation, offering a new tool to overcome activation barriers and access unique chemical space. scholaris.ca The incorporation of photoreactors into commercial radiosynthesizers signifies the growing commitment to this innovative approach.

Transition Metal-Free Carbonylation: While still a nascent area, the development of methods that circumvent the need for transition metals is a significant goal. Such strategies could simplify purification by eliminating residual metal contaminants, which is a critical aspect of radiopharmaceutical quality control.

These novel catalytic systems aim to improve reaction efficiency, expand functional group tolerance, and enable the labeling of previously inaccessible molecular structures.

| Catalytic Strategy | Metal/Condition | Key Advantages | Example Applications |

| Palladium-Mediated | Palladium (e.g., with Xantphos) | High efficiency at ambient pressure; broad substrate scope. | Synthesis of [¹¹C]amides, [¹¹C]esters, [¹¹C]ketones. |

| Rhodium-Mediated | Rhodium | Alternative reactivity and selectivity to palladium. | Synthesis of [¹¹C]arylaldehydes, oxidative carbonylation. |

| Copper-Mediated | Copper | Mild conditions for carboxylation of organometallics. | Synthesis of [¹¹C]carboxylic acids like [¹¹C]bexarotene. |

| Photoredox Catalysis | Light-driven | Extremely mild conditions; unique reaction pathways. | ¹¹C-carboxylation and ¹¹C-carbonylation. |

Integration of Artificial Intelligence and Machine Learning in Radiosynthesis Optimization

The intersection of artificial intelligence (AI) and radiochemistry is a burgeoning field with the potential to revolutionize how PET tracers are developed. universityofcalifornia.edu The high degree of automation already present in modern radiochemistry provides a fertile ground for the implementation of machine learning (ML) algorithms. universityofcalifornia.edu For [¹¹C]CO chemistry, where reaction yields are highly sensitive to a multitude of parameters (e.g., temperature, pressure, catalyst loading, precursor concentration, reaction time), AI and ML can offer powerful tools for optimization.

Instead of traditional, resource-intensive, one-variable-at-a-time optimization, ML models can be trained on existing experimental data to predict reaction outcomes. universityofcalifornia.edu This allows for an in silico screening of a vast parameter space to identify optimal conditions before any resource-intensive "hot" chemistry is performed. The potential applications include:

Predictive Yield Optimization: ML algorithms can build models that correlate reaction conditions with radiochemical yield (RCY), enabling the prediction of the best conditions for a new substrate.

Automated Reaction Screening: AI can be integrated with automated synthesis platforms to create self-optimizing systems. universityofcalifornia.edu An AI agent could design a set of experiments, direct the synthesizer to perform them, analyze the results, and then use that new data to design the next, improved set of experiments in a closed loop.

Quality Control and Anomaly Detection: AI can be used to analyze data from quality control processes, such as HPLC chromatograms, to automatically verify product purity and detect potential issues or deviations from the norm in real-time. nih.gov

Retrosynthetic Analysis: AI tools are being developed to propose novel synthesis routes for target molecules, which could be adapted to the specific constraints of radiochemistry, such as the need for rapid, late-stage labeling. universityofcalifornia.edu

Expansion of [¹¹C]CO Chemistry to Underexplored Molecular Scaffolds and Chemical Transformations

A primary goal of modern radiochemistry is the ability to label any biologically active molecule, a concept termed "total radiosynthesis." [¹¹C]CO is a key enabler of this goal due to its versatility in forming the carbonyl group, a ubiquitous functional moiety in pharmaceuticals. nih.govsemanticscholar.org Future research will focus on pushing the boundaries of [¹¹C]carbonylation to label increasingly complex and diverse molecular structures.

Late-Stage Functionalization: This is a particularly powerful application where a carbonyl group is introduced into a complex, fully-formed molecule in the final step of the synthesis. This strategy is highly valuable as it avoids the need to carry the short-lived ¹¹C isotope through a lengthy multi-step synthesis. [¹¹C]CO chemistry is well-suited for late-stage functionalization of natural products and other densely functionalized molecules, allowing for the rapid generation of derivatives for biological evaluation. umbc.edunih.gov

Underexplored Scaffolds: While the labeling of small-molecule drugs has been the primary focus, there is growing interest in applying [¹¹C]CO chemistry to other classes of molecules: